molecular formula C23H25N5O2 B2791933 3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251695-90-5

3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2791933
CAS No.: 1251695-90-5
M. Wt: 403.486
InChI Key: XACSLGUXTAFBTK-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound often studied for its potential applications in various scientific fields. It contains a complex structure comprising a p-tolyl group, a 1H-1,2,3-triazole ring, a piperidin-4-yl moiety, and a benzamide core. This combination of functional groups imparts unique properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step process:

  • Preparation of the p-tolyl-1H-1,2,3-triazole: : This can be achieved via click chemistry, a reliable and high-yielding method, using p-tolyl azide and an alkyne to form the triazole ring.

  • Formation of the carbonyl compound: : The triazole derivative is then reacted with a suitable acyl chloride to introduce the carbonyl group.

  • Attachment of the piperidin-4-yl group: : This is typically done through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile attacking the carbonyl carbon.

  • Final benzamide formation: : The last step involves the amidation reaction, introducing the benzamide group to complete the molecule.

Reaction Conditions

  • Temperature: : Typically moderate (25-80°C) depending on the step.

  • Solvents: : Common solvents include dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF).

  • Catalysts: : Copper(I) catalysts for click chemistry and acid/base catalysts for nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production may involve optimizing these steps to increase yield and purity, using batch or continuous flow reactors for scalability. The use of automated synthesis systems can help streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the p-tolyl group to form the corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.

  • Substitution: : The triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles or electrophiles, often in the presence of a base or acid catalyst, depending on the desired transformation.

Major Products

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols.

  • Substitution: : Varied functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Its complex structure allows it to act as a ligand in metal-catalyzed reactions, facilitating various organic transformations.

  • Synthetic Intermediates: : Useful in multi-step synthetic routes for the creation of more complex molecules.

Biology

  • Biological Probes: : Can be tagged with fluorescent markers to study biological processes involving target proteins or nucleic acids.

  • Drug Development: : Potentially useful as a pharmacophore in the design of new therapeutics due to its bioactive moieties.

Medicine

  • Therapeutic Agents: : Exploration of its potential as an active pharmaceutical ingredient (API) in treating diseases, particularly those requiring modulation of specific molecular targets.

Industry

  • Material Science: : Use in the development of advanced materials due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide largely depends on its application. For instance, in a biological context, it may interact with specific proteins or enzymes, inhibiting their function or altering their activity. Its unique structure allows it to bind to various molecular targets, potentially disrupting or modulating biological pathways essential for disease progression or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Similar structure with a minor difference in the position of the methyl group.

  • N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Another positional isomer with potential variations in biological activity.

  • 3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Similar core structure but with a phenyl group instead of the p-tolyl group.

Uniqueness

  • Structural Rigidity: : The triazole ring imparts significant stability to the molecule.

  • Functional Versatility: : The various functional groups allow for diverse chemical modifications and applications.

  • Bioactivity: : The combination of moieties can offer unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-6-8-20(9-7-16)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-5-3-4-17(2)14-18/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSLGUXTAFBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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